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Compound of Interest

Compound Name:
Methyl 5-bromo-2-hydroxy-3-

methoxybenzoate

Cat. No.: B179689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic properties of Methyl 5-
bromo-2-hydroxy-3-methoxybenzoate. Due to the limited availability of published

experimental spectra for this specific compound, this document focuses on predicted

spectroscopic data based on its chemical structure and established principles of spectroscopic

analysis. Furthermore, it outlines standardized experimental protocols for obtaining Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are

crucial for the structural elucidation and characterization of this and similar organic molecules.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, organic synthesis, and drug development.

Chemical Structure and Properties
IUPAC Name: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

CAS Number: 134419-43-5[1]

Molecular Formula: C₉H₉BrO₄[1]

Molecular Weight: 261.07 g/mol [1]
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Chemical Structure:

/ C=C C(=O)OC | | | O OCH3 | H

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-bromo-2-
hydroxy-3-methoxybenzoate. These predictions are based on the analysis of its functional

groups and substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400
MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.5 - 11.5 Singlet 1H Ar-OH

~7.4 Doublet (J ≈ 2.5 Hz) 1H Ar-H (H-6)

~7.1 Doublet (J ≈ 2.5 Hz) 1H Ar-H (H-4)

3.92 Singlet 3H -COOCH₃

3.88 Singlet 3H Ar-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100
MHz)
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Chemical Shift (δ, ppm) Assignment

~169 C=O (Ester)

~150 C-OH

~148 C-OCH₃

~128 C-H (Ar)

~125 C-H (Ar)

~115 C-Br

~112 C-COOCH₃

56.4 Ar-OCH₃

52.5 -COOCH₃

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3200 - 3500 (broad) O-H Stretching

~3000 C-H (aromatic) Stretching

~2950 C-H (methyl) Stretching

~1720 C=O (ester) Stretching

~1600, ~1480 C=C (aromatic) Stretching

~1250 C-O (ester) Stretching

~1100 C-O (ether) Stretching

~600-800 C-Br Stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)
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m/z Interpretation

260/262
[M]⁺ Molecular ion peak (presence of Br

isotope)

229/231 [M - OCH₃]⁺

201/203 [M - COOCH₃]⁺

122 [M - Br - COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a small organic

molecule like Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR

experiments.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify

the spectrum.

Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum. The instrument

software will automatically subtract the background.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation:

Utilize a mass spectrometer equipped with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).
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For EI, the sample is typically introduced via a direct insertion probe or a gas

chromatograph (GC-MS).

For ESI, the sample solution is infused directly into the source or introduced via a liquid

chromatograph (LC-MS).

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

The instrument will detect the m/z values of the molecular ion and any fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.
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Conclusion
While experimental spectroscopic data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is

not widely available, this guide provides a robust framework for its characterization. The

predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer

a solid foundation for researchers to confirm the identity and purity of this compound upon

synthesis. The provided workflow visualization further clarifies the logical progression of

structural elucidation in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b179689?utm_src=pdf-body
https://www.benchchem.com/product/b179689?utm_src=pdf-custom-synthesis
https://americanelements.com/134419-43-5-methyl-5-bromo-2-hydroxy-3-methoxybenzoate
https://www.benchchem.com/product/b179689#spectroscopic-data-of-methyl-5-bromo-2-hydroxy-3-methoxybenzoate
https://www.benchchem.com/product/b179689#spectroscopic-data-of-methyl-5-bromo-2-hydroxy-3-methoxybenzoate
https://www.benchchem.com/product/b179689#spectroscopic-data-of-methyl-5-bromo-2-hydroxy-3-methoxybenzoate
https://www.benchchem.com/product/b179689#spectroscopic-data-of-methyl-5-bromo-2-hydroxy-3-methoxybenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b179689?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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